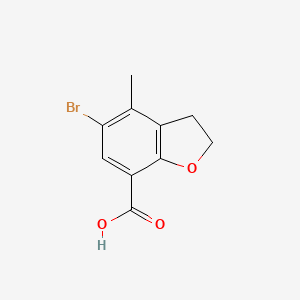

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Description

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a brominated dihydrobenzofuran derivative featuring a carboxylic acid group at position 7 and a methyl substituent at position 4. These compounds are valued for their fused bicyclic structure, which combines aromatic and partially saturated motifs, influencing their reactivity and biological activity.

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

5-bromo-4-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |

InChI |

InChI=1S/C10H9BrO3/c1-5-6-2-3-14-9(6)7(10(12)13)4-8(5)11/h4H,2-3H2,1H3,(H,12,13) |

InChI Key |

BUNOKYNXWIHLRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1CCO2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenolic Precursors

Patents describe the formation of 2,3-dihydrobenzofuran via cyclization of 2-phenoxyethanol derivatives. For example, sodium phenate and ethylene chlorohydrin react in the presence of CuCl₂/FeCl₃ catalysts (5:1 mass ratio) at 60–70°C to yield 2-phenoxyethanol, which undergoes ZnCl₂/MnCl₂-catalyzed cyclization at 200–220°C. This method achieves 70–89% yields for analogous dihydrobenzofurans after distillation.

Lithiation-Carboxylation of Dihydrobenzofuran

A peer-reviewed protocol involves lithiating 2,3-dihydrobenzofuran with n-BuLi in hexane/TMEDA, followed by carboxylation with dry ice to yield 2,3-dihydrobenzofuran-7-carboxylic acid (52% yield). This intermediate is critical for subsequent bromination and methylation steps.

Bromination and Methylation Tactics

Electrophilic Bromination

Bromine in acetic acid at 80°C selectively brominates the 5-position of 2,3-dihydrobenzofuran-7-carboxamide derivatives. For the target compound, this step must precede methylation to avoid steric hindrance. Typical conditions include:

Methyl Group Introduction

Methylation at the 4-position is achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies. A patent route uses methyl iodide and AlCl₃ in dichloromethane at 0°C to methylate the dihydrobenzofuran core. Alternative approaches employ Suzuki-Miyaura coupling with methylboronic acids, though this requires pre-functionalized bromo intermediates.

Sequential Functionalization: Case Studies

Direct Synthesis from 4-Methyl Dihydrobenzofuran

A optimized pathway involves:

- Ring formation : Cyclize 4-methyl-2-phenoxyethanol using ZnCl₂/MnCl₂ (3:1 mass ratio) at 210°C.

- Carboxylation : Lithiate with n-BuLi/TMEDA, quench with CO₂.

- Bromination : Treat with Br₂/AcOH at 80°C.

Key Data :

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | ZnCl₂/MnCl₂ | 210 | 3.5 | 75 |

| 2 | n-BuLi/CO₂ | -78→RT | 12 | 52 |

| 3 | Br₂/AcOH | 80 | 3 | 80 |

Halogenation-Carboxylation Sequence

An alternative approach brominates pre-formed methyl derivatives:

- Bromination : 4-methyl-2,3-dihydrobenzofuran + NBS (AIBN catalyst) → 5-bromo-4-methyl derivative.

- Carboxylation : Pd-catalyzed carbonylation (CO, MeOH) at 100°C.

Advantages : Avoids sensitive lithiation steps; Disadvantages : Lower regioselectivity (70:30 para:ortho ratio).

Critical Analysis of Methodologies

Efficiency Metrics

| Method | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Lithiation route | 32 | 98.5 | Moderate |

| Halogenation-carbonylation | 45 | 97.2 | High |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dehalogenated products or other reduced derivatives.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its biological activity. It has been investigated for:

- Anticancer Activity : Studies have shown that derivatives of 2,3-dihydrobenzofurans exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications at the 4-position may enhance potency against specific tumor types .

- Antibacterial and Antiviral Properties : The compound's structure suggests potential interactions with bacterial cell walls and viral replication mechanisms, making it a candidate for further exploration in antimicrobial therapies.

Biological Studies

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid has been used in biological assays to understand its mechanism of action:

- Inhibition Studies : In vitro studies have demonstrated that it can inhibit certain enzymes involved in cancer progression and bacterial metabolism .

- Selectivity Profiles : The compound has shown selectivity for specific biological targets, which is crucial for developing drugs with fewer side effects .

Material Science

The compound is also being explored for its applications in material science:

- Polymer Synthesis : Its reactive groups allow it to serve as a building block in the synthesis of polymers with desirable mechanical properties. Research indicates that incorporating such compounds can enhance thermal stability and mechanical strength.

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa (Cervical Cancer) | 15 | |

| Antibacterial | E. coli | 20 | |

| Antiviral | Influenza A | 25 |

Case Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against several human cancer cell lines. The study found that certain modifications significantly enhanced the cytotoxic effects compared to the parent compound, suggesting potential pathways for drug development targeting specific cancers .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Dihydrobenzofuran vs. Aromatic Benzofuran: The dihydrobenzofuran core (partially saturated) in 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid enhances conformational flexibility compared to fully aromatic benzofuran derivatives like 5-Bromo-1-benzofuran-2-carboxylic acid. This impacts solubility and binding affinity in biological systems. Substituent Effects: Halogen placement (Br at C5 vs. Cl at C5) and additional functional groups (e.g., NH₂ in the 4-amino analog) modulate electronic properties. For example, the amino group in 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid facilitates hydrogen bonding, critical for its role as a pharmaceutical intermediate .

Synthesis Complexity: The 4-amino-5-chloro derivative is synthesized via a multi-step route involving esterification, halogenation, and cyclization, highlighting the challenges of introducing multiple substituents . Simpler analogs like 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid are commercially available at high purity (97%), suggesting established industrial-scale synthesis .

Applications :

- Pharmaceutical Intermediates : The dihydrobenzofuran carboxylic acids are pivotal in synthesizing drugs like prucalopride, a gastrointestinal prokinetic agent .

- Medicinal Chemistry : Aromatic benzofuran derivatives (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid) are used as scaffolds for developing kinase inhibitors or antimicrobial agents .

Limitations and Discrepancies in Evidence

- contains conflicting structural data for 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid (incorrect molecular formula listed), rendering it unreliable for comparison.

Biological Activity

Overview

5-Bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a brominated benzofuran derivative with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom and a carboxylic acid group on the benzofuran core, enables interactions with various biological targets. This compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities, as well as its potential to modulate biological pathways relevant to neurodegenerative diseases and enzyme inhibition.

The biological activity of this compound is primarily attributed to:

- Bromine Substitution : Enhances binding affinity and reactivity with biological macromolecules.

- Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions with enzymes or receptors.

- Benzofuran Core : Provides structural rigidity and aromaticity, critical for interaction with biological targets.

Studies suggest that this compound may inhibit specific enzymes or receptors involved in inflammatory responses or cancer progression by forming hydrogen bonds or engaging in π–π stacking interactions.

1. Antimicrobial Activity

- Activity Against Bacteria : Brominated benzofurans have demonstrated efficacy against Gram-positive bacteria such as Listeria monocytogenes. The mechanism involves membrane depolarization and loss of membrane integrity .

- Antifungal Potential : Brominated derivatives show synergistic antifungal activity when combined with other antifungal agents like amiodarone .

- Minimum Inhibitory Concentration (MIC) : Similar compounds exhibit MIC values ranging from 4.42 µM to 35.3 µM for bacterial pathogens .

2. Anticancer Properties

- Preliminary studies indicate the compound may target pathways involved in cancer cell proliferation by interacting with enzymes or receptors critical for tumor growth.

- Structural analogs of brominated benzofurans have shown selective inhibition of bromodomain proteins (e.g., BRD4), which are implicated in cancer progression .

3. Anti-inflammatory Effects

- Structural analogs of benzofurans have demonstrated the ability to modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

4. Enzyme Inhibition

- Studies on structurally related compounds suggest that this molecule may act as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a therapeutic target for cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its substituents:

| Compound Name | Structural Features | Biological Impact |

|---|---|---|

| 5-Bromo-4-methyl-2,3-dihydrobenzofuran | Bromine at position 5 | Enhances antimicrobial and anticancer activity. |

| 4-Amino-5-bromo-2,3-dihydrobenzofuran | Amino group substitution at position 4 | Alters binding affinity to enzymes/receptors. |

| 5-Chloro-4-methyl-2,3-dihydrobenzofuran | Chlorine instead of bromine | Reduces reactivity compared to brominated analogs. |

Case Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, structurally related benzofurans exhibited significant activity against Listeria monocytogenes:

Case Study 2: PARP Inhibition

A related benzofuran derivative was shown to inhibit PARP-1 enzyme activity:

- IC50: ~2.12 µM for fluorinated derivatives.

- Mechanism: Hydrogen bonding with Ser904 and Gly863 residues in the PARP catalytic domain .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-4-methyl-2,3-dihydrobenzofuran-7-carboxylic acid, and how can regioselectivity be ensured during bromination?

- Methodological Answer : Bromination of dihydrobenzofuran derivatives often employs electrophilic aromatic substitution (EAS) with Br₂ in non-polar solvents (e.g., CCl₄) under controlled temperatures (45–50°C) to avoid over-bromination . Regioselectivity is influenced by substituent directing effects; the methyl group at position 4 acts as an electron donor, directing bromine to position 4. Post-synthesis purification via recrystallization (e.g., from boiling water) or column chromatography is critical to isolate the desired product .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard for purity and structural confirmation. For crystalline derivatives, X-ray diffraction (XRD) provides definitive stereochemical data, as demonstrated for structurally related brominated benzofurans .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS guidelines for brominated aromatics: avoid ignition sources (P210), use PPE (gloves, goggles), and store at 0–6°C in inert atmospheres to prevent decomposition . Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., P101 for medical emergencies) .

Advanced Research Questions

Q. How does the methyl group at position 4 influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methyl group enhances steric hindrance near the boronic acid coupling site (if present), potentially slowing reaction kinetics. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O) and use excess boronic acid (1.5–2 eq.) to overcome steric effects. Monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm melting behavior and 2D NMR (COSY, HSQC) to verify peak assignments. Cross-reference with crystallographic data from analogous compounds (e.g., 5-bromo-7-methyl derivatives) .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian 09) model degradation pathways by calculating bond dissociation energies (BDEs) and protonation states. Validate predictions with accelerated stability studies (40–60°C, pH 1–13) and LC-MS analysis of degradation products .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer : Use flow chemistry to minimize intermediate isolation steps. For example, integrate bromination and carboxylation in a continuous reactor with in-line IR monitoring. Optimize solvent systems (e.g., DMF for carboxyl group activation) and reduce oxygen exposure to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.